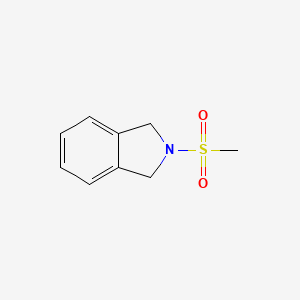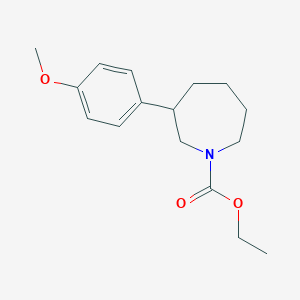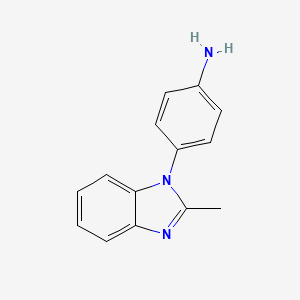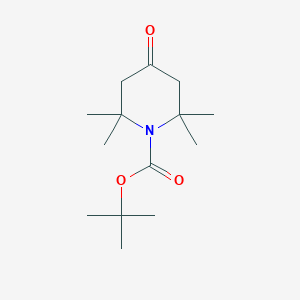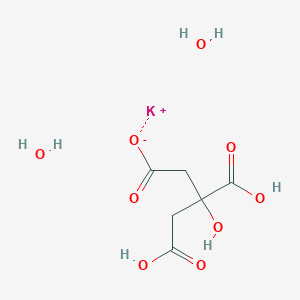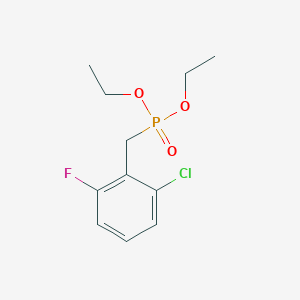
二乙基(2-氯-6-氟苄基)膦酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-chloro-6-fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H15ClFO3P It is a derivative of phosphonic acid and is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the phosphonate moiety
科学研究应用
Diethyl (2-chloro-6-fluorobenzyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Agricultural Chemistry: It can be used in the development of agrochemicals, such as herbicides or insecticides.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as flame retardancy or enhanced mechanical strength.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chloro-6-fluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 2-chloro-6-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diethyl phosphite+2-chloro-6-fluorobenzyl chloride→Diethyl (2-chloro-6-fluorobenzyl)phosphonate+HCl
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of diethyl (2-chloro-6-fluorobenzyl)phosphonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield. Purification of the product is usually achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
Diethyl (2-chloro-6-fluorobenzyl)phosphonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The benzyl group can be reduced to form the corresponding alkylphosphonate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, can be used to oxidize the phosphonate group.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used to reduce the benzyl group.
Major Products Formed
Nucleophilic substitution: Substituted benzylphosphonates.
Oxidation: Phosphonic acid derivatives.
Reduction: Alkylphosphonates.
作用机制
The mechanism of action of diethyl (2-chloro-6-fluorobenzyl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through covalent modification or non-covalent interactions. The presence of the phosphonate group allows it to mimic phosphate esters, which are common substrates or inhibitors of many biological enzymes. The 2-chloro-6-fluorobenzyl group can enhance binding affinity and specificity towards the target molecule.
相似化合物的比较
Similar Compounds
- Diethyl (2-chlorobenzyl)phosphonate
- Diethyl (2-fluorobenzyl)phosphonate
- Diethyl (2-bromobenzyl)phosphonate
Uniqueness
Diethyl (2-chloro-6-fluorobenzyl)phosphonate is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This dual substitution can significantly influence the compound’s reactivity and binding properties. The combination of these substituents can enhance the compound’s stability and specificity in various chemical and biological applications compared to its analogs with only one halogen substituent.
属性
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFO3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWUKXKPZQBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1Cl)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

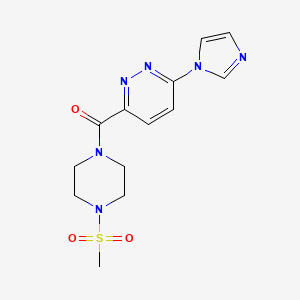

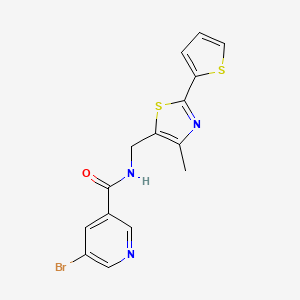
![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2527091.png)
